molecular formula C12H11ClFNO2 B2669929 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone CAS No. 2034558-08-0

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone

Cat. No.: B2669929
CAS No.: 2034558-08-0
M. Wt: 255.67
InChI Key: JIEDQRLXQUVSAY-UHFFFAOYSA-N
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Description

The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone” is a complex organic molecule. It contains a bicyclic structure (2.2.1) indicating two rings sharing two carbon atoms, with one ring containing 2 carbon atoms and the other containing 3 carbon atoms . The “2-Oxa-5-aza” part suggests the presence of an oxygen atom (Oxa) and a nitrogen atom (Aza) in the ring structure . The “5-yl(2-chloro-5-fluorophenyl)methanone” part indicates a methanone functional group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and various functional groups. Detailed structural analysis would require advanced techniques such as NMR, X-ray crystallography, or computational modeling .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. The methanone group might be susceptible to nucleophilic attack, while the halogen-substituted phenyl ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Functional Diversity

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been developed, starting from 4R-hydroxy-L-proline. This method leads to the creation of backbone-constrained analogues of FDA-approved drugs, revealing the embedded framework of γ-amino butyric acid (GABA) upon the addition of an acetic acid moiety on the C-3 carbon. This approach facilitates the synthesis of novel compounds with potential pharmaceutical applications by varying the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls (Garsi et al., 2022).

Novel Synthesis Routes and Molecular Transformations

Research has explored the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, including 5-anti-fluoro or hydroxyl in one methano bridge with a variety of substituents in the other, showing the versatility of 2-oxa-5-azabicyclo derivatives in generating functionalized molecules. Such studies underscore the potential of these compounds in organic synthesis, demonstrating various rearrangements and functional group interconversions that can lead to diverse molecular structures (Krow et al., 2004).

Bicyclic β-Lactams and Methyl cis-3-Aminotetrahydrofuran-2-carboxylates Synthesis

The transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and further into methyl cis-3-aminotetrahydrofuran-2-carboxylates demonstrates the utility of 2-oxa-5-azabicyclo derivatives in the synthesis of complex molecules. These methodologies offer new routes for the preparation of compounds relevant in drug design and development, highlighting the structural versatility and potential pharmacological applications of these bicyclic systems (Mollet et al., 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed as with any chemical compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity if it’s intended to be a drug .

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2/c13-11-2-1-7(14)3-10(11)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEDQRLXQUVSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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